Cas no 299164-09-3 (3-(4-Bromo-2-methylphenyl)-β-alanine)

3-(4-Bromo-2-methylphenyl)-β-alanine is a brominated aromatic β-alanine derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features a 4-bromo-2-methylphenyl group attached to the β-position of alanine, offering a versatile scaffold for further functionalization. The bromine substituent enhances reactivity for cross-coupling reactions, while the methyl group provides steric and electronic modulation. This compound is particularly useful in medicinal chemistry for the development of targeted bioactive molecules. Its stability and well-defined reactivity profile make it a valuable intermediate in research and industrial settings. Proper handling and storage under inert conditions are recommended to maintain its integrity.
3-(4-Bromo-2-methylphenyl)-β-alanine structure
299164-09-3 structure
商品名:3-(4-Bromo-2-methylphenyl)-β-alanine
CAS番号:299164-09-3
MF:C10H12BrNO2
メガワット:258.111782073975
CID:3055840
PubChem ID:2772344

3-(4-Bromo-2-methylphenyl)-β-alanine 化学的及び物理的性質

名前と識別子

    • 3-(4-Bromo-2-methylphenyl)-beta-alanine
    • Oprea1_057730
    • STK086680
    • AKOS001475916
    • EN300-1910359
    • 299164-09-3
    • BBL022146
    • VS-07161
    • 3-amino-3-(4-bromo-2-methylphenyl)propanoic acid
    • CS-0280527
    • 3-(4-Bromo-2-methylphenyl)-β-alanine
    • インチ: 1S/C10H12BrNO2/c1-6-4-7(11)2-3-8(6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
    • InChIKey: FOPMHBDIJCPUEM-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C)C=1)C(CC(=O)O)N

計算された属性

  • せいみつぶんしりょう: 257.00514g/mol
  • どういたいしつりょう: 257.00514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.9

3-(4-Bromo-2-methylphenyl)-β-alanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B816085-50mg
3-(4-Bromo-2-methylphenyl)-β-alanine
299164-09-3
50mg
$ 115.00 2022-06-06
Enamine
EN300-1910359-0.5g
3-amino-3-(4-bromo-2-methylphenyl)propanoic acid
299164-09-3
0.5g
$656.0 2023-09-17
Enamine
EN300-1910359-10.0g
3-amino-3-(4-bromo-2-methylphenyl)propanoic acid
299164-09-3
10g
$3622.0 2023-06-01
Enamine
EN300-1910359-5g
3-amino-3-(4-bromo-2-methylphenyl)propanoic acid
299164-09-3
5g
$2443.0 2023-09-17
Enamine
EN300-1910359-1g
3-amino-3-(4-bromo-2-methylphenyl)propanoic acid
299164-09-3
1g
$842.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351197-50mg
3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid
299164-09-3 98%
50mg
¥4586.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351197-100mg
3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid
299164-09-3 98%
100mg
¥7905.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351197-250mg
3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid
299164-09-3 98%
250mg
¥11286.00 2024-08-02
Enamine
EN300-1910359-5.0g
3-amino-3-(4-bromo-2-methylphenyl)propanoic acid
299164-09-3
5g
$2443.0 2023-06-01
TRC
B816085-10mg
3-(4-Bromo-2-methylphenyl)-β-alanine
299164-09-3
10mg
$ 50.00 2022-06-06

3-(4-Bromo-2-methylphenyl)-β-alanine 関連文献

3-(4-Bromo-2-methylphenyl)-β-alanineに関する追加情報

Comprehensive Overview of 3-(4-Bromo-2-methylphenyl)-β-alanine (CAS No. 299164-09-3)

3-(4-Bromo-2-methylphenyl)-β-alanine (CAS No. 299164-09-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, often referred to as a β-alanine derivative, features a brominated aromatic ring coupled with a methyl group, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug development, especially in designing enzyme inhibitors and receptor modulators. Its molecular formula, C10H12BrNO2, highlights its compatibility with various biochemical pathways.

The growing demand for customized pharmaceutical intermediates has placed compounds like 3-(4-Bromo-2-methylphenyl)-β-alanine at the forefront of modern research. Recent trends in AI-driven drug discovery and computational chemistry have further amplified its relevance, as scientists leverage machine learning to predict its interactions with biological targets. Searches for terms like "β-alanine derivatives in medicine" and "CAS 299164-09-3 applications" have surged, reflecting the compound's rising prominence. Additionally, its role in peptide synthesis and bioconjugation techniques has made it a staple in laboratories focusing on biomarker development and diagnostic tools.

From a synthetic perspective, 3-(4-Bromo-2-methylphenyl)-β-alanine offers versatility due to its reactive bromo and carboxyl functional groups. These features enable facile modifications, such as Suzuki coupling or amide bond formation, which are critical for creating complex molecules. The compound's stability under physiological conditions also makes it suitable for in vivo studies, a topic frequently searched by pharmacologists. Furthermore, its potential in neuroprotective therapies has been explored, aligning with the increasing public interest in neurological health and cognitive enhancers.

Quality control and analytical characterization of CAS 299164-09-3 are essential for ensuring its efficacy in research. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to verify its purity and structural integrity. These methods are frequently discussed in forums and publications, as researchers seek reliable protocols for handling such compounds. The compound's solubility profile and storage conditions are also hot topics, particularly for labs working with high-throughput screening platforms.

In conclusion, 3-(4-Bromo-2-methylphenyl)-β-alanine (CAS No. 299164-09-3) represents a critical building block in contemporary chemical and pharmaceutical research. Its multifaceted applications, from drug design to biochemical assays, underscore its importance in advancing scientific innovation. As the field evolves, this compound is poised to play an even greater role in addressing challenges related to precision medicine and targeted therapies, making it a subject of enduring interest for both academia and industry.

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